molecular formula C7H13N B2723464 7-Amino-1-heptyne CAS No. 14502-42-2

7-Amino-1-heptyne

Cat. No.: B2723464
CAS No.: 14502-42-2
M. Wt: 111.188
InChI Key: CTJWRSXGDBETPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-1-heptyne is a derivative of Heptyne . Heptyne is a hydrocarbon belonging to the alkynes group, characterized by a carbon-carbon triple bond . The chemical formula of Heptyne is C7H12, indicating the presence of seven carbon and twelve hydrogen atoms .


Synthesis Analysis

Heptyne is typically synthesized in the lab using standard organic chemistry techniques . The process involves reacting a hexyl halide with sodium acetylide, producing heptyne as a result . This reaction is an example of an alkyne synthesis, specifically, an acetylide anion reaction .


Molecular Structure Analysis

The structural feature that makes heptyne unique and gives it its particular set of properties is the triple bond . The triple bond is located at the end of the carbon chain, meaning heptyne is a terminal alkyne .


Chemical Reactions Analysis

As an alkyne, Heptyne exhibits typical alkynes’ chemical reactions such as undergoing addition reactions in the presence of suitable reagents . It can also undergo oxidation and reduction reactions, among others .


Physical and Chemical Properties Analysis

Heptyne is a colorless liquid at room temperature and has a faintly sweet odor . It’s less dense than water and its vapors are heavier than air . It boils at approximately 98 degrees Celsius and freezes at about -34.5 degrees Celsius .

Scientific Research Applications

Photophysical Probes in Protein Studies

7-Amino-1-heptyne and its derivatives, like 7-azatryptophan, are used extensively as photophysical probes in protein research. These compounds help in understanding protein structure and dynamics. For example, 7-azatryptophan has been utilized as a probe due to its distinctive spectral characteristics compared to tryptophan, allowing for detailed studies of protein interactions and structures (Rich et al., 1993).

Molecular Motors and Chemical Synthesis

This compound derivatives are significant in the development of chemically powered molecular motors. For instance, compounds with amino groups have been used to facilitate unidirectional rotation in molecular structures, contributing to advancements in nanotechnology and molecular engineering (Kelly et al., 2007).

Aminopeptidase Studies

In aminopeptidase research, fluorophores like 7-amino-4-carbamoylmethylcoumarin have been synthesized for studying substrate specificity. These compounds are crucial for understanding the proteolytic activities in cells, aiding in the development of specific inhibitors for therapeutic applications (Drąg et al., 2009).

Fluorescence Studies in Biomembranes

7-Azatryptophan, a derivative of this compound, shows unique fluorescence properties in reverse micellar environments. This characteristic is useful for studying water-restricted environments and interfacial regions of biomembranes, contributing significantly to biochemistry and biophysics (Guharay & Sengupta, 1996).

Development of Novel Amino Acids and Peptides

This compound and its analogs are key in synthesizing novel amino acids and peptides. These synthesized compounds are used to probe protein structures and dynamics, significantly impacting the fields of chemistry, molecular biology, and drug development (Miranda & Alewood, 1999).

Safety and Hazards

Heptyne is categorized as a highly flammable liquid and vapor under normal conditions . It should be stored in a cool, well-ventilated area away from heat, sparks, and open flames . Proper personal protective equipment (PPE) is crucial when handling Heptyne .

Properties

IUPAC Name

hept-6-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-3-4-5-6-7-8/h1H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJWRSXGDBETPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902526
Record name NoName_3039
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14502-42-2
Record name hept-6-yn-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.